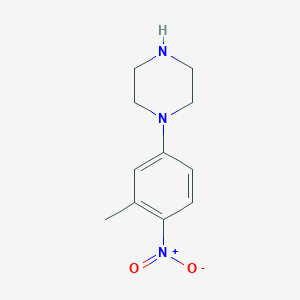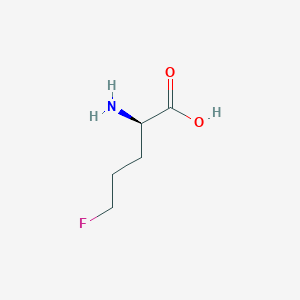
4-(3-Fluorophenoxy)aniline
Overview
Description
“4-(3-Fluorophenoxy)aniline” is an aromatic ether . It is a solid organic compound with a white to yellowish color.
Molecular Structure Analysis
The molecular formula of “4-(3-Fluorophenoxy)aniline” is C12H10FNO . The InChI representation isInChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N . Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Fluorophenoxy)aniline” is 203.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 203.074642105 g/mol . The topological polar surface area is 35.2 Ų . The heavy atom count is 15 .Scientific Research Applications
Proteomics Research
4-(3-Fluorophenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to modify proteins or peptides, aiding in the identification and quantification of proteins in complex biological samples .
Drug Discovery
In the field of drug discovery, this compound serves as a building block for the synthesis of pharmaceuticals. Its unique structure allows for the creation of novel compounds with potential therapeutic effects, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .
Material Science
Researchers in material science may employ 4-(3-Fluorophenoxy)aniline in the synthesis of new polymeric materials. Its phenolic structure is beneficial for creating polymers with enhanced thermal stability and mechanical properties .
Chemical Synthesis
This aniline derivative is a valuable intermediate in organic synthesis. It can be used to introduce the 3-fluorophenoxy group into other compounds, which is a crucial step in the synthesis of complex organic molecules, including agrochemicals and dyes .
Environmental Science
The compound’s role in environmental science includes its use in the study of degradation products of environmental pollutants. It can act as a model compound to understand the environmental fate of fluoroaromatic compounds, which are commonly found in pesticides and pharmaceuticals .
Nanotechnology
4-(3-Fluorophenoxy)aniline: might be used in the development of nanomaterials due to its potential to interact with nanoparticles. This interaction can lead to the formation of functionalized nanoparticles with specific properties for use in electronics or medicine .
Fluorescence Studies
The fluorine atom present in the compound makes it suitable for fluorescence studies. It can be used to design fluorescent probes or tags that help in the visualization and tracking of biological molecules in live cells or tissue samples .
Each of these applications demonstrates the versatility of 4-(3-Fluorophenoxy)aniline in scientific research, highlighting its importance as a multifunctional compound that contributes to advancements in various scientific disciplines. Information derived from search results .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (20321 g/mol) and its lipophilicity (Log Po/w: 2.27) suggest that it may have good bioavailability.
Result of Action
As a biochemical used in proteomics research , it may affect protein expression or function, leading to changes at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Fluorophenoxy)aniline. For instance, it should be stored in a dark place at room temperature . Exposure to light or extreme temperatures may affect its stability and efficacy .
properties
IUPAC Name |
4-(3-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHACTALIXWVZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572926 | |
| Record name | 4-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)aniline | |
CAS RN |
307308-62-9 | |
| Record name | 4-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-fluorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)


